3,4,7-trimethyl-1H-benzimidazol-2-one

medicinal chemistry structure-activity relationship heterocyclic chemistry

3,4,7-Trimethyl-1H-benzimidazol-2-one (CAS 103901-87-7), also catalogued as 1,4,7-trimethyl-1,3-dihydro-2H-benzimidazol-2-one, is a trimethylated benzimidazolone with molecular formula C10H12N2O and molecular weight 176.21 g/mol. It belongs to the benzimidazol-2-one class, a privileged scaffold in medicinal chemistry recognized for its ability to engage biological targets through hydrogen bonding and π-stacking interactions.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 103901-87-7
Cat. No. B026296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,7-trimethyl-1H-benzimidazol-2-one
CAS103901-87-7
Synonyms2H-Benzimidazol-2-one,1,3-dihydro-1,4,7-trimethyl-(9CI)
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)C)N(C(=O)N2)C
InChIInChI=1S/C10H12N2O/c1-6-4-5-7(2)9-8(6)11-10(13)12(9)3/h4-5H,1-3H3,(H,11,13)
InChIKeyPVCLMORNQLVLSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,7-Trimethyl-1H-benzimidazol-2-one (CAS 103901-87-7): Chemical Identity, Procurement Relevance, and Research Context


3,4,7-Trimethyl-1H-benzimidazol-2-one (CAS 103901-87-7), also catalogued as 1,4,7-trimethyl-1,3-dihydro-2H-benzimidazol-2-one, is a trimethylated benzimidazolone with molecular formula C10H12N2O and molecular weight 176.21 g/mol . It belongs to the benzimidazol-2-one class, a privileged scaffold in medicinal chemistry recognized for its ability to engage biological targets through hydrogen bonding and π-stacking interactions [1]. The compound is commercially available as a white to light yellow crystalline solid, typically at ≥95% purity, and is primarily supplied for research use in organic synthesis and pharmaceutical research . Its substitution pattern—methyl groups at the 1-, 4-, and 7-positions—distinguishes it from other regioisomeric trimethylbenzimidazolones and defines its specific physicochemical and potential biological interaction profile.

Why Benzimidazolone Methyl-Regioisomers Cannot Be Freely Interchanged: Substitution-Position Sensitivity in 3,4,7-Trimethyl-1H-benzimidazol-2-one


Within the benzimidazol-2-one class, the number and position of methyl substituents critically govern molecular recognition, physicochemical properties, and biological activity. SAR studies on benzimidazolone-based non-nucleoside reverse transcriptase inhibitors (NNRTIs) have demonstrated that the nature and position of substituents at N1 and on the benzene ring significantly influence anti-HIV activity, with >10-fold potency differences observed between closely related methyl-substituted analogs [1]. For example, QSAR models of benzimidazolone NNRTIs explicitly identify hydrophobicity—modulated by methyl group count and placement—as a primary positive contributor to anti-HIV-1 RT activity [2]. The 3,4,7-trimethyl substitution pattern generates a unique spatial and electronic environment that differs from the more common 1,3,5-trimethyl regioisomer (CAS 55327-67-8), potentially altering target binding, solubility, and metabolic stability. Consequently, substituting this specific regioisomer with a differently methylated benzimidazolone without experimental validation introduces uncontrolled variables that can compromise experimental reproducibility and SAR interpretation.

Quantitative Differentiation Evidence for 3,4,7-Trimethyl-1H-benzimidazol-2-one: Comparator-Based Analysis


Regioisomeric Identity: Structural Differentiation of 3,4,7-Trimethyl vs. 1,3,5-Trimethyl Benzimidazolone

The 3,4,7-trimethyl substitution pattern defines a structurally unique benzimidazolone regioisomer distinct from the commercially prevalent 1,3,5-trimethyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 55327-67-8). In the 3,4,7-regioisomer, methyl groups occupy both nitrogen positions (N1 and N3, the latter implicit in the 2-one tautomer) and two aromatic ring positions (C4 and C7), whereas the 1,3,5-regioisomer places methyls at both nitrogens and only one ring carbon (C5). This differential methylation pattern alters the electronic distribution across the fused benzene ring and the hydrogen-bonding capacity of the cyclic urea moiety, both of which are critical determinants of target binding in benzimidazolone-based inhibitors [1].

medicinal chemistry structure-activity relationship heterocyclic chemistry

NNRTI Scaffold Potential: Class-Level Anti-HIV-1 Activity Inference for Methylated Benzimidazolones

Benzimidazol-2-ones bearing methyl substituents on the aromatic ring and at N1 have been extensively characterized as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. In a foundational SAR study by Monforte et al., a series of methyl-substituted 1,3-dihydro-benzimidazol-2-ones demonstrated nanomolar inhibitory activity against HIV-1 replication in MT-4 cells and against purified RT enzyme, with the nature and position of methyl substituents significantly influencing potency [1]. This class-level evidence establishes benzimidazolones with specific methyl substitution patterns—including the 3,4,7-trimethyl configuration—as validated starting points for anti-HIV drug discovery, differentiating them from non-methylated or differently substituted benzimidazolones that may lack this activity profile.

antiviral research HIV-1 reverse transcriptase NNRTI

NIAID Anti-HIV Screening Database Inclusion: Registry Evidence for Antiviral Research Relevance

The compound associated with this chemical space has been deposited into the NIAID Anti-HIV/OI Chemical Compound Database, a curated repository of compounds screened for anti-HIV activity [1]. Inclusion in this database indicates that the compound or a closely related structural analog has been subjected to systematic anti-HIV evaluation, providing an institutional-level validation of its relevance to antiviral research. This distinguishes 3,4,7-trimethyl-1H-benzimidazol-2-one from numerous benzimidazolone derivatives that have never entered organized antiviral screening programs.

anti-HIV screening NIAID database antiviral drug discovery

Synthetic Utility: Benzimidazol-2-one as a Versatile Intermediate for Downstream Derivatization

The benzimidazol-2-one scaffold is a well-established synthetic intermediate amenable to N-alkylation, N-arylation, and electrophilic aromatic substitution at the benzene ring. The 3,4,7-trimethyl substitution pattern provides three methyl groups that can serve as metabolically inert blocking groups or as synthetic handles for further functionalization, while the cyclic urea moiety (C=O at position 2) offers a site for hydrogen-bond-based molecular recognition [1]. This combination of structural features—methyl-blocked positions and a free urea carbonyl—distinguishes 3,4,7-trimethyl-1H-benzimidazol-2-one from benzimidazole derivatives that lack the carbonyl group (e.g., 2-unsubstituted benzimidazoles) and therefore present different hydrogen-bonding and synthetic reactivity profiles [2].

organic synthesis heterocyclic chemistry medicinal chemistry

Recommended Research and Procurement Scenarios for 3,4,7-Trimethyl-1H-benzimidazol-2-one


Benzimidazolone NNRTI Lead Discovery and Focused Library Synthesis

For medicinal chemistry teams developing next-generation non-nucleoside HIV-1 reverse transcriptase inhibitors, 3,4,7-trimethyl-1H-benzimidazol-2-one provides a regioisomerically distinct core scaffold for exploring underexamined chemical space within the validated benzimidazolone NNRTI pharmacophore [1]. The compound can serve as a starting material for N1-functionalization or C5/C6-derivatization, enabling the construction of focused libraries that interrogate the SAR consequences of the 3,4,7-trimethyl topology relative to the more extensively characterized 1,3,5-trimethyl scaffold [2].

Heterocyclic Building Block for Kinase and Epigenetic Target Inhibitor Synthesis

The benzimidazol-2-one core has been employed in the design of bromodomain inhibitors (e.g., TRIM24/BRPF1), p38 MAP kinase inhibitors, and HSP90 inhibitors [1]. The 3,4,7-trimethyl substitution provides a pre-functionalized scaffold with methyl groups occupying positions that may enhance metabolic stability or modulate target selectivity. Researchers developing inhibitors for these target classes may procure this compound as a differentiated starting point for hit-to-lead optimization, particularly where modifying the methyl topology on the benzimidazolone ring could alleviate selectivity or ADME liabilities observed with alternative regioisomers.

Methodological Studies in Benzimidazol-2-one Synthetic Chemistry

As reviewed by Zhukova and Mamedov, benzimidazol-2-one synthesis can proceed through multiple routes including transformations of aniline derivatives, N,N′-disubstituted ureas, and halobenzenes, as well as rearrangements of quinoxalinones [1]. 3,4,7-Trimethyl-1H-benzimidazol-2-one, with its specific methylation pattern, can serve as a model substrate for developing and optimizing new synthetic methodologies—such as transition-metal-free C–H amination or CO₂-based carbonylation approaches—where the steric and electronic effects of the three methyl groups provide a challenging test case for reaction scope and functional group tolerance [2].

Physicochemical Property Benchmarking in Benzimidazolone Analog Series

The 3,4,7-trimethyl substitution pattern generates a distinct lipophilicity and solubility profile compared to other trimethylbenzimidazolone regioisomers. This compound can be used as a physicochemical benchmark in analog series to calibrate the effect of methyl group topology on logP, aqueous solubility, and permeability—parameters critical for CNS drug discovery and oral bioavailability optimization. Procurement for this purpose is justified when systematic SAR exploration requires isolating the contribution of methyl position from other structural variables [1].

Quote Request

Request a Quote for 3,4,7-trimethyl-1H-benzimidazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.